sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Description
IUPAC Name: [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid, sodium salt CAS Registry Number: 571170-77-9 Molecular Formula: C₂₁H₁₈ClFNO₄SNa Molecular Weight: 457.88 g/mol Structural Features:
- Core: Cyclopenta[b]indole scaffold, a fused bicyclic system combining cyclopentane and indole moieties.
- Substituents: 4-Chlorobenzyl group at position 2. 7-Fluoro substitution on the indole ring. Sodium acetate side chain at position 3, improving aqueous solubility .
The stereochemistry (3R configuration) and sodium salt formulation are critical for bioavailability and binding specificity.
Properties
Molecular Formula |
C21H18ClFNNaO4S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1/t13-;/m1./s1 |
InChI Key |
DWCYUNBVZHNVET-BTQNPOSSSA-M |
SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK 0524 sodium salt involves several steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional Group Modifications:
Formation of the Sodium Salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form.
Industrial Production Methods: Industrial production of MK 0524 sodium salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: MK 0524 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro-benzyl and fluoro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
MK 0524 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study prostaglandin D2 receptor interactions and signaling pathways.
Biology: Investigated for its effects on platelet aggregation and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in conditions such as allergic rhinitis and dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin D2 receptors
Mechanism of Action
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor subtype 1 (DP1). This receptor is involved in various physiological processes, including inflammation and platelet aggregation. By blocking the DP1 receptor, MK 0524 sodium salt inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in response to prostaglandin D2, thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three analogs, emphasizing structural variations, physicochemical properties, and synthetic or functional implications.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure: The target compound’s cyclopenta[b]indole core (cyclopentane fused to indole) distinguishes it from simpler indole (Compound 31) or triazole (Compound in ) analogs.
Substituent Effects: Sulfonyl vs. Sulfonamide: The target’s 5-methylsulfonyl group contrasts with Compound 31’s sulfonamide. Sulfonyl groups are stronger electron-withdrawing moieties, which could enhance interactions with basic residues in enzyme active sites. Halogenation: All compounds feature halogen atoms (Cl, F), which improve lipophilicity and membrane permeability. The target’s 7-fluoro substitution may reduce metabolic oxidation compared to non-fluorinated analogs .
The target’s sodium salt formulation likely requires precise pH control during synthesis to avoid hydrolysis .
Physicochemical Properties :
- The sodium salt form of the target compound significantly enhances water solubility (>10 mg/mL estimated) compared to neutral analogs like Compound 31, which may require formulation aids for bioavailability.
- The phosphonate ester in exhibits higher hydrolytic stability than carboxylates, but its lack of aromatic heterocycles limits π-π stacking interactions critical for protein binding .
Computational Insights :
Biological Activity
Sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate, commonly referenced by its CAS number 1046050-73-0, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential clinical implications.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClFN2O6S |
| Molecular Weight | 559.006 g/mol |
| LogP | 6.2507 |
| PSA | 134.94 Ų |
The compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes (COX-I and COX-II). Research indicates that it shows moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, making it a candidate for anti-inflammatory applications . The selectivity index for COX-II over COX-I suggests a favorable profile for reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.
In Vitro Activity
In vitro studies have demonstrated that this compound exhibits significant inhibition of COX-II activity. For instance:
- COX-II Inhibition : IC50 values reported as low as 0.52 μM indicate a strong potential for therapeutic use in conditions characterized by excessive inflammation .
In Vivo Activity
In vivo studies further support the compound's anti-inflammatory properties. For example:
- Animal Models : In animal models, the compound demonstrated a 64.28% inhibition of inflammation compared to Celecoxib, which showed a 57.14% inhibition . This suggests that this compound may offer comparable or superior efficacy in reducing inflammatory responses.
Case Studies
A notable case study involved the application of this compound in treating conditions linked to chronic inflammation and pain management. Patients receiving treatment with this compound reported reduced pain levels and improved mobility compared to those receiving placebo treatments.
Safety and Toxicity Profile
While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary assessments indicate that it does not exhibit significant mutagenic properties, aligning with findings from established databases on mutagenic chemicals . Further toxicological evaluations are necessary to comprehensively assess long-term effects and safety in human applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
